molecular formula C17H20N2O2S B6762471 N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide

N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B6762471
M. Wt: 316.4 g/mol
InChI Key: OZHHCUFYOFAQHT-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopentyl ring, which is further connected to a thiazole ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-15(11-22-19-12)16(20)18-17(9-3-4-10-17)13-5-7-14(21-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHHCUFYOFAQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thiazole Ring Formation: The cyclopentyl intermediate is then subjected to a cyclization reaction with thioamide and α-bromoacetophenone to form the thiazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)cyclopentyl]-3-methyl-1,2-thiazole-4-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds.

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